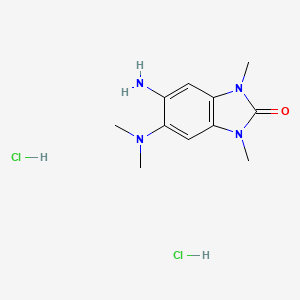
N-benzyl-4-(4-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C18H21NO It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methoxyphenyl)butanamide typically involves the reaction of 4-(4-methoxyphenyl)butanoic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-(4-methoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-phenylbutanamide: Lacks the methoxy group, leading to different chemical and biological properties.
N-benzyl-4-(4-hydroxyphenyl)butanamide:
Uniqueness
N-benzyl-4-(4-methoxyphenyl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C18H21NO2/c1-21-17-12-10-15(11-13-17)8-5-9-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,19,20) |
InChI Key |
PVLPTKMNEJTXDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxylic acid, 2-[[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene]hydrazide](/img/structure/B12471902.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12471908.png)
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanamide](/img/structure/B12471916.png)
![calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide](/img/structure/B12471919.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]alaninamide](/img/structure/B12471921.png)
![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12471939.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12471947.png)

![(2E)-3-[4-({2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl}oxy)phenyl]prop-2-enoic acid](/img/structure/B12471959.png)
![[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B12471961.png)
![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12471966.png)
![1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12471974.png)
![(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid](/img/structure/B12471976.png)

